Phomallenic acid B

Description

Properties

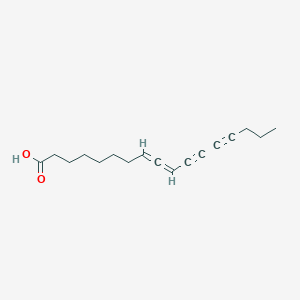

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

258.35 g/mol |

InChI |

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8,10H,2-3,11-16H2,1H3,(H,18,19) |

InChI Key |

VMBBTKBMFHKNCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC#CC=C=CCCCCCCC(=O)O |

Synonyms |

phomallenic acid B |

Origin of Product |

United States |

Scientific Research Applications

Table 1: Synthesis Methods of Phomallenic Acid B

| Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Utilizes propargylic tosylates and terminal alkynes | High |

| Enantioselective Synthesis | Achieves specific isomer ratios | Moderate |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Haemophilus influenzae.

Case Studies

- In Vitro Studies :

- Mechanistic Insights :

Broader Implications in Antibiotic Development

The discovery and characterization of this compound highlight its potential as a lead compound in antibiotic development. Given the rising incidence of antibiotic resistance among pathogenic bacteria, compounds like this compound represent a critical avenue for novel therapeutic strategies.

- Antibiotic Resistance : The ability of this compound to target essential bacterial pathways may provide an effective means to combat resistant strains by offering a different mechanism than traditional antibiotics.

Chemical Reactions Analysis

Key Mechanistic Insights:

-

Dual inhibition : Disrupts both initiation (FabH) and elongation (FabF) phases of fatty acid biosynthesis .

-

Reaction intermediate profiling : Alters the accumulation of acyl-ACP intermediates, confirming interference with FASII .

-

Structural basis : Binds to active sites of FabH/FabF via interactions with catalytic cysteine residues, preventing substrate elongation .

Antibacterial Activity

Phomallenic acid B exhibits moderate antibacterial efficacy compared to its analogs (Table 1).

Table 1: Comparative MIC Values Against S. aureus

| Compound | MIC (μg/ml) |

|---|---|

| Phomallenic acid A | 250 |

| This compound | 31.3 |

| Phomallenic acid C | 0.77–3.9 |

-

Activity correlates with structural features: The acetylenic bonds and carboxylic acid group enhance target binding .

FabH Interaction

-

Mechanism : Competes with malonyl-CoA for the active site, forming a covalent adduct with the catalytic cysteine (Cys112 in E. coli) .

-

Kinetics : Displays non-competitive inhibition patterns in kinetic assays .

FabF Interaction

-

Binding mode : Mimics the tetrahedral intermediate of the condensation reaction, blocking acyl chain elongation .

-

Structural evidence : Co-crystallization studies reveal hydrogen bonding with Gln163 and hydrophobic interactions with the acyl-binding pocket .

Chemical Stability and Reactivity

-

Acid-base behavior : The carboxylic acid group (pKa ≈ 4.5) deprotonates under physiological conditions, enhancing solubility and target engagement .

-

Redox sensitivity : The conjugated ene-yne system may participate in radical quenching, though this is secondary to its primary enzymatic inhibition .

Synthetic and Functional Analogues

This compound’s bioactivity is structure-dependent:

-

Analogues : Phomallenic acid C (C₁₈H₂₄O₂) shows superior potency due to an extended alkyl chain improving hydrophobic interactions .

-

Structure-activity relationship (SAR) :

Research Implications

This compound’s dual FabH/FabF inhibition offers a template for developing narrow-spectrum antibiotics against Gram-positive pathogens. Current studies focus on optimizing its pharmacokinetic profile while retaining target specificity .

Comparison with Similar Compounds

Antibacterial Potency

This compound exhibits intermediate activity against Gram-positive pathogens compared to its analogs (Table 1):

Key Findings :

- This compound is 20-fold more potent than cerulenin against S. aureus .

- Its MIC (12.5 µg/mL) is 3-fold higher than phomallenic acid C but 20-fold lower than phomallenic acid A .

- Unlike platensimycin, phomallenic acids retain activity against methicillin-resistant S. aureus (MRSA) due to a novel binding mechanism .

Target Selectivity

This compound inhibits both FabH (initiation) and FabF (elongation) in S. aureus, as shown by gel elongation assays. Intermediate chain length allows dual targeting but with lower affinity than phomallenic acid C .

Mechanism of Action vs. Other FAS II Inhibitors

Q & A

What is the structural and functional significance of Phomallenic acid B in bacterial fatty acid synthesis inhibition?

This compound is a fungal secondary metabolite featuring an allenyldiyne structure, which contributes to its dual inhibition of Staphylococcus aureus FabF and FabH enzymes in the type II fatty acid synthesis (FAS II) pathway . Its IC50 values for FAS II inhibition are 3.4 µg/mL (13 µM), intermediate between phomallenic acids A and C . Structurally, the compound’s extended alkyl chain and conjugated double bonds likely enhance binding affinity to the ketosynthase domains of FabF/H, disrupting acyl-enzyme intermediate formation .

How was this compound discovered, and what methodological approaches were pivotal in its identification?

This compound was identified using a high-throughput antisense RNA screening platform. A S. aureus strain engineered to underexpress FabF/H via xylose-inducible antisense RNA enabled a two-plate agar assay. Compounds were screened against both wild-type and antisense strains; inhibitors showed larger zones of growth inhibition in the antisense strain . This method increased sensitivity 100-fold compared to traditional assays, allowing detection of low-abundance compounds like phomallenic acids in fungal extracts .

What are the comparative inhibitory activities of this compound against key bacterial pathogens?

This compound exhibits moderate antibacterial activity with MICs of 7.8–12.5 µg/mL (30–48 µM) against wild-type S. aureus and MRSA . Its activity is 20-fold weaker than phomallenic acid C but superior to cerulenin and thiolactomycin . Discrepancies in MIC values (e.g., 7.8 vs. 12.5 µg/mL) may stem from strain-specific FabF/H expression levels or assay conditions (e.g., agar diffusion vs. broth microdilution) .

What challenges exist in the enantioselective synthesis of this compound, and what strategies address them?

While total synthesis data for this compound is limited, its structural similarity to phomallenic acid C suggests challenges in stereocontrol during allene formation. For phomallenic acid C, Negishi coupling achieved higher stereoselectivity (80% ee) compared to Sonogashira coupling (50% ee) . Key steps include TIPS protection of hydroxyl groups, Pd-catalyzed cross-couplings, and chiral HPLC purification . For this compound, alkyl chain length modulation may require optimized protecting groups and coupling catalysts.

How do researchers validate the target specificity of this compound in FabF/H inhibition studies?

Target specificity is confirmed via:

- Biochemical assays : Measuring IC50 against purified FabF/H enzymes .

- Gel-based elongation assays : Observing inhibition of [<sup>14</sup>C]-malonyl-CoA incorporation into acyl-ACP .

- Antisense strain validation : Comparing activity in wild-type vs. FabF/H-underexpressing strains .

- X-ray crystallography : Resolving inhibitor-enzyme complexes (though structural data for this compound remains unpublished) .

What discrepancies exist in reported activity data for this compound, and how can they be reconciled?

Variations in MIC values (e.g., 7.8 vs. 12.5 µg/mL) arise from:

- Strain differences : Wild-type vs. clinical MRSA isolates may exhibit varying FabF/H expression .

- Assay conditions : Agar diffusion assays may underestimate potency compared to broth microdilution due to diffusion limitations .

- Compound stability : Degradation during storage or in culture media could reduce observed activity .

What advanced spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm allene geometry and alkyl chain connectivity .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for [M+H]<sup>+</sup> ions) .

- Optical rotation : Ensures enantiopurity (e.g., sodium D-line polarimetry) .

How does the antisense RNA screening platform enhance FabF inhibitor discovery compared to traditional methods?

This platform improves sensitivity by:

- Target gene underexpression : Antisense RNA reduces FabF/H mRNA levels, sensitizing bacteria to inhibitors .

- Two-plate differential assay : Compounds with target-specific activity show ≥2-fold larger inhibition zones in antisense vs. wild-type strains .

- Mechanistic deconvolution : Eliminates non-specific hits (e.g., membrane disruptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.